N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclopropanation reactions, utilizing methods that afford high diastereoselectivity and enantioselectivity. For instance, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a general method for synthesizing functionalized cyclopropanes (Davies et al., 1996). Another approach involves asymmetric cyclopropanation of chiral vinyl sulfones with sulfur ylides, leading to enantiopure cyclopropane derivatives (Midura & Mikołajczyk, 2002).
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be elucidated through techniques such as X-ray diffraction, showcasing the stereochemistry and conformation of the cyclopropane ring and sulfone substituents. For example, crystallographic analysis has been used to determine the relative stereochemistry of sulfone-substituted cyclopropanes (Yamazaki et al., 1999).
Chemical Reactions and Properties
Sulfonamide and cyclopropane moieties introduce reactive sites that participate in various chemical reactions, impacting the compounds' physical and chemical properties. Studies have explored the cycloaddition reactions and the formation of spiro-Meisenheimer adducts as mechanisms for structural diversification (Macháček et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. These properties are often influenced by the compound's molecular structure and the nature of its substituents. For instance, the introduction of a sulfonyl group can affect the compound's hydrophilicity and thermal stability, as discussed in the characterization of ASTA Z 7557 (Niemeyer et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and under various conditions, are key to understanding how the compound can be utilized in further synthetic applications or modified for specific uses. For example, the reactivity of sulfonamide derivatives with arynes in [3+2] cycloaddition reactions highlights the potential for creating cyclic sulfoximines with significant stereocontrol (Ye et al., 2014).
properties
IUPAC Name |
N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-7-12(8-4-10)19(17,18)15(2)9-13(16)14-11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZQZDJYYNIWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6753278 |
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